1-(3-Chloropropyl)-1,4-diazepane
Description
1-(3-Chloropropyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane ring (a saturated 1,4-diazepine) substituted with a 3-chloropropyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and reactivity, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1,4-diazepane |
InChI |
InChI=1S/C8H17ClN2/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-8H2 |
InChI Key |
CBUWJWKFNWJLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-(3-Chloropropyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including its role in the development of new drugs.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1,4-diazepane involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The diazepane ring structure allows for binding to various biological macromolecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Steric and Electronic Effects
- Benzhydryl and Fluorenyl Derivatives : Bulky substituents (e.g., in 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane) reduce reactivity due to steric hindrance, whereas the 3-chloropropyl group in the target compound offers moderate steric bulk with enhanced electrophilicity for further functionalization .
- Thioether vs. Chloropropyl : The thioether linkage in ’s compound introduces sulfur’s nucleophilic character, contrasting with the chloropropyl group’s propensity for nucleophilic substitution. This difference impacts biological activity; sulfur-containing analogs may target thiol-dependent enzymes .
Physicochemical Properties
- Solubility and Polarity : Quaternary ammonium derivatives (e.g., 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride) exhibit high water solubility due to ionic character, whereas chloropropyl analogs are more lipophilic, favoring membrane permeability .
- Thermal Stability: The HCl salt form of ’s compound has a melting point of 172–173°C, suggesting higher stability than non-ionic analogs. Chloropropyl derivatives may require salt formation for similar stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
